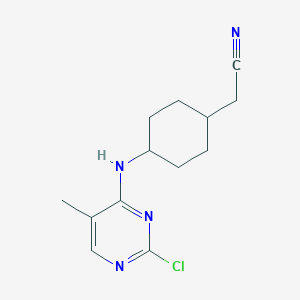
6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-chlorobenzaldehyde with thiourea in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrimidine-thione compound. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally friendly solvents and catalysts can contribute to the sustainability of the industrial production methods.
化学反応の分析
Types of Reactions
6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfone or sulfoxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and thione groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone or sulfoxide derivatives, reduced amino derivatives, and substituted pyrimidine-thione compounds.
科学的研究の応用
6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are studied for their potential use as therapeutic agents in treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
- 6-amino-5-(4-chlorophenyl)pyrimidine-2(1H)-thione
- 6-amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione
- 6-amino-5-(3-bromophenyl)pyrimidine-2(1H)-thione
Uniqueness
6-amino-5-(3-chlorophenyl)pyrimidine-2(1H)-thione is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thione group also adds to its distinct properties compared to other similar compounds.
特性
CAS番号 |
91587-77-8 |
|---|---|
分子式 |
C10H8ClN3S |
分子量 |
237.71 g/mol |
IUPAC名 |
6-amino-5-(3-chlorophenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C10H8ClN3S/c11-7-3-1-2-6(4-7)8-5-13-10(15)14-9(8)12/h1-5H,(H3,12,13,14,15) |
InChIキー |
YBSNEVQSVSPVJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=C(NC(=S)N=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(3-fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097345.png)

![1-(3-Butoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097351.png)


![(4-chlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14097388.png)

![1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097396.png)
![1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097398.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097403.png)

![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097412.png)

